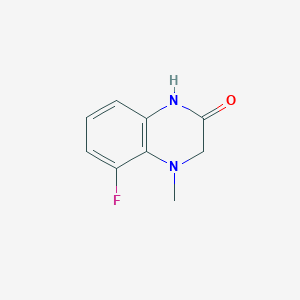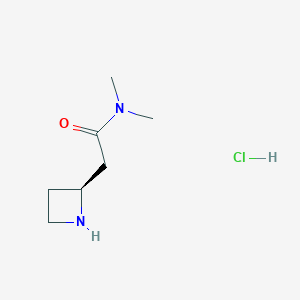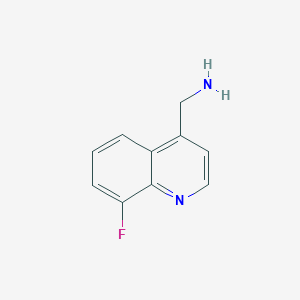![molecular formula C6H6N4O3 B11912169 6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione CAS No. 10505-32-5](/img/structure/B11912169.png)
6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a pyrazolo[4,3-d]pyrimidine core with hydroxy and methyl substituents, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid with formamide, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as zinc chloride and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound.
化学反应分析
Types of Reactions
6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups. These products can exhibit diverse biological activities and are often explored for their potential therapeutic applications .
科学研究应用
6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in targeting kinases involved in cell signaling pathways.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways associated with tumor growth.
作用机制
The mechanism of action of 6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and disrupting cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar structural features but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, exhibiting distinct biological activities.
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A related compound with a different substitution pattern and potential as
属性
CAS 编号 |
10505-32-5 |
|---|---|
分子式 |
C6H6N4O3 |
分子量 |
182.14 g/mol |
IUPAC 名称 |
6-hydroxy-1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O3/c1-9-4-3(2-7-9)8-6(12)10(13)5(4)11/h2,13H,1H3,(H,8,12) |
InChI 键 |
GRXXMGIRVULBAM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=N1)NC(=O)N(C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912087.png)

![2H-Pyrido[2,1-a]isoquinoline](/img/structure/B11912102.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912111.png)
![3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912119.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912120.png)


![4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11912133.png)
![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)




